Sirolimus, also known as rapamycin, is a macrocyclic lactone antibiotic produced by bacteria Streptomyces hygroscopicus, which was isolated from the soil of the Vai Atari region of Rapa Nui (Easter Island). It was first isolated and identified as an antifungal agent with potent anticandida activity; however, after its potent antitumor and immunosuppressive activities were later discovered, it was extensively investigated as an immunosuppressive and antitumour agent. Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. mTOR is an important therapeutic target for various diseases, as it was shown to regulate longevity and maintain normal glucose homeostasis. Targeting mTOR received more attention especially in cancer, as mTOR signalling pathways are constitutively activated in many types of human cancer. Sirolimus was first approved by the FDA in 1999 for the prophylaxis of organ rejection in patients aged 13 years and older receiving renal transplants. In November 2000, the drug was recognized by the European Agency as an alternative to calcineurin antagonists for maintenance therapy with corticosteroids. In May 2015, the FDA approved sirolimus for the treatment of patients with lymphangioleiomyomatosis. In November 2021, albumin-bound sirolimus for intravenous injection was approved by the FDA for the treatment of adults with locally advanced unresectable or metastatic malignant perivascular epithelioid cell tumour (PEComa). Sirolimus was also investigated in other cancers such as skin cancer, Kaposi’s Sarcoma, cutaneous T-cell lymphomas, and tuberous sclerosis. The topical formulation of sirolimus, marketed as HYFTOR, was approved by the FDA in April 2022: this marks the first topical treatment approved in the US for facial angiofibroma associated with tuberous sclerosis complex.
Sirolimus is a mTOR Inhibitor Immunosuppressant and Kinase Inhibitor. The mechanism of action of sirolimus is as a mTOR Inhibitor and Protein Kinase Inhibitor. The physiologic effect of sirolimus is by means of Decreased Immunologic Activity.
Sirolimus is macrocyclic antibiotic with potent immunosuppressive activity that is used alone or in combination with calcineurin inhibitors and corticosteroids to prevent cellular rejection after renal transplantation. Sirolimus therapy can be associated with mild serum enzyme elevations and it has been linked to rare instances of clinically apparent cholestatic liver injury.
Sirolimus is a natural product found in Streptomyces iranensis, Streptomyces rapamycinicus, and other organisms with data available.
Sirolimus is a natural macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, with immunosuppressant properties. In cells, sirolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This results in inhibition of T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (IL-2, IL-4, and IL-15) stimulation and inhibition of antibody production. (NCI04)
A macrolide compound obtained from Streptomyces hygroscopicus that acts by selectively blocking the transcriptional activation of cytokines thereby inhibiting cytokine production. It is bioactive only when bound to IMMUNOPHILINS. Sirolimus is a potent immunosuppressant and possesses both antifungal and antineoplastic properties.
Rapamycin
CAS No.: 53123-88-9
VCID: VC21540458
Molecular Formula: C51H79NO13
Molecular Weight: 914.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Rapamycin, also known as sirolimus, is a macrolide compound that has been extensively studied for its potential in extending lifespan and preventing age-related diseases. It is primarily known for its role as an inhibitor of the mechanistic Target Of Rapamycin Complex One (mTORC1), a critical regulator of cell growth and metabolism . Rapamycin was first discovered in the 1970s as an antifungal agent produced by the bacterium Streptomyces hygroscopicus on Easter Island (Rapa Nui) . Mechanism of ActionRapamycin works by binding to the FKBP12 protein, which then inhibits the activity of mTORC1. This inhibition affects various cellular processes, including protein synthesis, autophagy, and cell proliferation, leading to reduced cellular hyperfunction and delayed organ damage . The mTOR pathway is central to cell metabolism, responding to nutrient availability, growth factors, and energy status . Anti-Aging and Geroprotective EffectsNumerous studies have demonstrated that rapamycin can extend lifespan and delay age-related diseases in model organisms such as mice, flies, and worms . In mice, rapamycin has been shown to delay cognitive decline, spontaneous tumors, cardiovascular diseases, and immune dysfunction . Brief rapamycin treatment in early adulthood can achieve similar geroprotective effects as chronic treatment in some models . Table 1: Effects of Rapamycin on Lifespan and Age-Related DiseasesClinical Trials and Human StudiesWhile rapamycin has shown promise in preclinical studies, its translation to human therapy is limited by potential side effects such as immunosuppression and metabolic disruptions . Recent clinical trials have explored rapamycin's effects in humans, including its impact on neuroinflammation and immune response. For example, a randomized, double-blind, placebo-controlled trial in ALS patients found that rapamycin increased regulatory T cells and reduced inflammatory markers, though the clinical significance was not statistically significant . Table 2: Clinical Trial Outcomes for Rapamycin in ALS Patients
Challenges and Future DirectionsDespite its potential, rapamycin's use is constrained by its physicochemical properties and side effects. Research is ongoing to develop more selective inhibitors of mTORC1 that can avoid off-target effects associated with mTORC2 inhibition . Intermittent dosing schedules and alternative rapalogs are being explored to mitigate adverse effects while maintaining therapeutic benefits . |
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CAS No. | 53123-88-9 | ||||||||||||
Product Name | Rapamycin | ||||||||||||
Molecular Formula | C51H79NO13 | ||||||||||||
Molecular Weight | 914.2 g/mol | ||||||||||||
IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | ||||||||||||
Standard InChI | InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | ||||||||||||
Standard InChIKey | QFJCIRLUMZQUOT-HPLJOQBZSA-N | ||||||||||||
Isomeric SMILES | C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | ||||||||||||
SMILES | CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | ||||||||||||
Canonical SMILES | CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | ||||||||||||
Appearance | White to off-white solid powder | ||||||||||||
Application | Rapamycin is a potent immunosuppressant, and have both antifungal and antineoplastic properties. | ||||||||||||
Boiling Point | 183-185 | ||||||||||||
Colorform | Colorless crystalline solid from ether | ||||||||||||
Melting Point | 183-185 °C | ||||||||||||
Physical Description | Colorless solid; [Merck Index] Solid |
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Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether. In water = 9.9X10-5 mg/L at 25 °C /Estimated/ 1.73e-03 g/L |
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Storage | −20°C | ||||||||||||
Synonyms | AY 22 989 AY 22-989 AY 22989 I 2190A I-2190A I2190A Rapamune Rapamycin Sirolimus |
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Retrieved 1 August 2016. Shuchman M (November 2006). "Trading restenosis for thrombosis? New questions about drug-eluting stents". The New England Journal of Medicine. 355 (19): 1949–52. doi:10.1056/NEJMp068234. PMID 17093244. "Venous Malformation: Treatments". Boston Children's Hospital. Archived from the original on 17 January 2021. Retrieved 22 April 2020. Dekeuleneer V, Seront E, Van Damme A, Boon LM, Vikkula M (April 2020). "Theranostic Advances in Vascular Malformations". The Journal of Investigative Dermatology. 140 (4): 756–763. doi:10.1016/j.jid.2019.10.001. PMID 32200879. Lee BB (January 2020). "Sirolimus in the treatment of vascular anomalies". Journal of Vascular Surgery. 71 (1): 328. doi:10.1016/j.jvs.2019.08.246. PMID 31864650. Triana P, Dore M, Cerezo VN, Cervantes M, Sánchez AV, Ferrero MM, et al. (February 2017). "Sirolimus in the Treatment of Vascular Anomalies". European Journal of Pediatric Surgery. 27 (1): 86–90. doi:10.1055/s-0036-1593383. PMID 27723921. 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PubChem Compound | 5284616 | ||||||||||||
Last Modified | Aug 15 2023 |
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